Thermocryptoxanthin-11
Description
Thermocryptoxanthin-11 is a carotenoid derivative classified under the C40 isoprenoids (tetraterpenes). Its IUPAC name is (3R)-3-[(6-O-8-Methylnonanoyl-β-D-glucopyranosyl)oxy]-beta,beta-carotene, with the molecular formula C57H86O7 and a molecular weight of 882.64 g/mol . This compound features a β-carotene backbone modified by a glucopyranosyloxy group esterified with an 8-methylnonanoyl side chain.
Properties
Molecular Formula |
C57H86O7 |
|---|---|
Molecular Weight |
883.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 9-methyldecanoate |
InChI |
InChI=1S/C57H86O7/c1-40(2)23-16-14-13-15-17-31-51(58)62-39-50-52(59)53(60)54(61)55(64-50)63-47-37-46(8)49(57(11,12)38-47)35-33-44(6)29-21-27-42(4)25-19-18-24-41(3)26-20-28-43(5)32-34-48-45(7)30-22-36-56(48,9)10/h18-21,24-29,32-35,40,47,50,52-55,59-61H,13-17,22-23,30-31,36-39H2,1-12H3/b19-18+,26-20+,27-21+,34-32+,35-33+,41-24+,42-25+,43-28+,44-29+/t47-,50-,52-,53+,54-,55?/m1/s1 |
InChI Key |
AOPPEYCPJLSBEA-XCPACDMKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCC(C)C)O)O)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCC(C)C)O)O)O)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of this compound and Analogs
Acyl Chain Length and Hydrophobicity
The primary distinction among these compounds lies in the length of the methyl-branched acyl chain:
- This compound: 8-methylnonanoyl (9-carbon chain with a methyl branch at C8).
- Thermocryptoxanthin-13: 10-methylundecanoyl (11-carbon chain with a methyl branch at C10).
- Thermocryptoxanthin-15: 12-methyltridecanoyl (13-carbon chain with a methyl branch at C12).
Increasing acyl chain length correlates with higher molecular weight and enhanced hydrophobicity, which may influence membrane integration and thermal stability.
Functional Group Modifications
Thermozeaxanthin-13 is unique in this group due to its additional hydroxyl group at the C3' position, resulting in the molecular formula C59H90O8.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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